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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperidine

Cat. No.: B1601614 Get Quote

A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidin-4-
ylmethyl)piperidine Derivatives

The 1-(piperidin-4-ylmethyl)piperidine scaffold is a privileged structure in medicinal

chemistry, serving as a core component in the design of various therapeutic agents. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives,

focusing on their activity as CCR5 antagonists, opioid receptor modulators, and

acetylcholinesterase inhibitors. The information presented is intended for researchers,

scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro activity of various 1-(piperidin-4-
ylmethyl)piperidine derivatives and structurally related analogs. These datasets highlight the

impact of substitutions on the piperidine rings and the central linker on biological potency and

selectivity.

Table 1: SAR of Piperidin-4-ylidenemethyl-benzamide Derivatives as δ-Opioid Receptor

Agonists[1][2]
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Compoun
d ID

R¹ (Aryl
Substituti
on)

R²
(Piperidin
e N-
Substituti
on)

R³ (Amide
Substituti
on)

δ-Opioid
Receptor
IC₅₀ (nM)

μ/δ
Selectivit
y

κ/δ
Selectivit
y

6a H H N(Et)₂ 0.87 4370 8590

Analog 1 4-F H N(Et)₂ 1.2 >8300 >8300

Analog 2 H Me N(Et)₂ 0.98 2800 9100

Analog 3 H H
Pyrrolidin-

1-yl
0.45 11000 >22000

Table 2: SAR of Oximino-Piperidino-Piperidine Amides as CCR5 Receptor Antagonists[3]

Compound
ID

R (Aryl
Group)

X (Oxime
Ether)

Amide
Group

CCR5 Kᵢ
(nM)

M2 Kᵢ (nM)

5a

4-

Fluoronaphth

yl

OEt

2,6-

Dimethylbenz

amide

58 1323

5c

2-

Fluoronaphth

yl

OEt

2,6-

Dimethylbenz

amide

>1000 -

5d Naphthyl OEt

2,6-

Dimethylbenz

amide

>1000 -

Table 3: SAR of 1-Benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine Derivatives as

Acetylcholinesterase (AChE) Inhibitors[4]
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Compound ID
R (Indanone
Substitution)

AChE IC₅₀ (nM)
BuChE IC₅₀
(nM)

Selectivity
(BuChE/AChE)

13e (E2020) 5,6-Dimethoxy 5.7 7130 1250

Analog 4 H 87.3 10200 117

Analog 5 5-Methoxy 19.8 8940 452

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR data.

Radioligand Binding Assays for Opioid Receptors[1]
These assays are performed to determine the binding affinity of the test compounds to the δ, μ,

and κ opioid receptors.

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing the human δ, μ, or κ opioid receptor.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Radioligand: [³H]Naltrindole for δ receptors, [³H]DAMGO for μ receptors, and [³H]U-69,593

for κ receptors.

Incubation: Test compounds, radioligand, and cell membranes are incubated at 25°C for 60

minutes.

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber

filters to separate bound from free radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured by liquid

scintillation counting.

Data Analysis: IC₅₀ values are determined from concentration-response curves using non-

linear regression analysis.
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CCR5 Receptor Binding Assay[3]
This assay measures the ability of compounds to displace a radiolabeled ligand from the CCR5

receptor.

Cell Line: Membranes from HEK293 cells expressing the human CCR5 receptor.

Radioligand: [¹²⁵I]MIP-1α.

Incubation: Membranes are incubated with the radioligand and varying concentrations of the

test compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5%

BSA, pH 7.4).

Washing and Detection: The mixture is filtered, and the bound radioactivity is quantified

using a gamma counter.

Analysis: Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay[4]
This colorimetric assay is based on the Ellman method.

Enzyme Source: Electric eel AChE or human recombinant AChE.

Substrate: Acetylthiocholine iodide.

Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure: The enzyme is pre-incubated with the inhibitor for a specified time. The substrate

is then added, and the reaction is monitored by measuring the increase in absorbance at 412

nm due to the reaction of thiocholine with DTNB.

Calculation: The percentage of inhibition is calculated, and IC₅₀ values are determined from

the dose-response curves.
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Caption: A typical experimental workflow for SAR studies of novel compounds.
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Caption: Key structural modifications and their impact on biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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